

# ((2-iodoethoxy)methyl)benzene structure and nomenclature

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## Compound of Interest

Compound Name: *1-Benzyl-2-iodoethoxyethane*

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An In-depth Technical Guide to ((2-iodoethoxy)methyl)benzene: Structure, Synthesis, and Application in Proteolysis Targeting Chimeras (PROTACs)

## Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of ((2-iodoethoxy)methyl)benzene, a key bifunctional molecule increasingly utilized in advanced medicinal chemistry and drug development. We will delve into its fundamental structure and nomenclature, detail its physicochemical properties, provide a validated synthesis protocol, and explore its primary application as a versatile linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

## Molecular Identification and Nomenclature

((2-iodoethoxy)methyl)benzene is an aromatic ether derivative characterized by a benzyl group linked to an iodoethyl moiety through an ether oxygen. This structure provides two distinct points for chemical modification, making it a valuable building block in multi-step organic synthesis.

The compound is most precisely identified by its systematic IUPAC name and its CAS Registry Number.

- Systematic IUPAC Name: 1-(benzyloxy)-2-iodoethane

- Common Synonyms: Benzyl 2-iodoethyl ether, ((2-iodoethoxy)methyl)benzene[1][2]

## Structural and Property Identifiers

A summary of key identifiers and computed properties for ((2-iodoethoxy)methyl)benzene is provided below for rapid reference and cross-validation in experimental design.

Identifier	Value	Source
CAS Number	54555-84-9	[1][3][4][5]
Molecular Formula	C <sub>9</sub> H <sub>11</sub> IO	[1][3][4]
Molecular Weight	262.09 g/mol	[1][3]
Appearance	Liquid	
Refractive Index (n <sub>20</sub> /D)	1.578	
SMILES	ICCOCCc1ccccc1	[1]
InChI	1S/C9H11IO/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5H,6-8H2	
InChIKey	NYACRWGQRUIHSO-UHFFFAOYSA-N	
Purity (Typical)	≥95.0% - >97%	[4]
TPSA	9.23 Å <sup>2</sup>	[1]
logP	2.6382	[1]
Rotatable Bonds	4	[1]

## Synthesis Protocol and Mechanistic Rationale

The synthesis of ((2-iodoethoxy)methyl)benzene is most efficiently achieved via a Finkelstein reaction, a classic SN<sub>2</sub> halide exchange. This method is favored due to the high nucleophilicity of the iodide ion and the tendency for the resulting sodium bromide or chloride to precipitate in the acetone solvent, driving the equilibrium towards the product according to Le Châtelier's

principle. The precursor, Benzyl 2-bromoethyl ether, is commercially available and serves as an ideal starting material.

## Experimental Workflow: Finkelstein Halide Exchange

Caption: Synthesis workflow for ((2-iodoethoxy)methyl)benzene via Finkelstein reaction.

### Step-by-Step Methodology

- Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Benzyl 2-bromoethyl ether (1.0 eq) in anhydrous acetone (approx. 10 mL per 1 g of starting material).
- Initiation: Add sodium iodide (NaI, 1.5 eq) to the solution. The excess iodide is used to ensure the reaction goes to completion.
- Reaction: Heat the mixture to reflux and maintain for 12-24 hours.
  - Causality: The elevated temperature increases the reaction rate of this SN2 substitution. Acetone is the ideal solvent as it readily dissolves the reactants but not the sodium bromide byproduct, which visibly precipitates, providing a simple visual cue of reaction progress.
- Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
- Workup: After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium bromide. Concentrate the filtrate under reduced pressure to remove the acetone.
- Extraction: Redissolve the resulting crude oil in a suitable organic solvent like ethyl acetate and wash with water and then with a saturated sodium thiosulfate solution to remove any residual iodine. Dry the organic layer over anhydrous sodium sulfate.
- Purification and Validation: Concentrate the dried organic phase in vacuo. The resulting crude product is then purified by flash column chromatography on silica gel.

- Self-Validation: The identity and purity of the final product, ((2-iodoethoxy)methyl)benzene, must be confirmed through spectroscopic analysis ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and MS) to ensure it meets the required standard (>97%) for subsequent applications.[4]

## Chemical Reactivity and Handling

The utility of ((2-iodoethoxy)methyl)benzene stems from its defined points of reactivity. The primary alkyl iodide is an excellent electrophile for  $\text{S}\text{N}2$  reactions with a wide range of nucleophiles (e.g., amines, phenols, thiols).

The benzyl ether group is generally stable but can function as a protecting group for an alcohol. It is notably susceptible to cleavage under specific conditions:

- Hydrogenolysis: The C-O bond can be cleaved using hydrogen gas ( $\text{H}_2$ ) with a palladium-on-carbon (Pd/C) catalyst.[6][7] This method is exceptionally mild and selective, leaving many other functional groups intact.
- Strong Acid Cleavage: Treatment with strong acids, such as hydroiodic acid (HI), can also cleave the ether bond.[8]

## Safety and Storage

This compound is classified as acutely toxic and requires careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

- Hazard Classification: Acute Toxicity, Oral (Category 3), Dermal (Category 3), Inhalation (Category 3).
- GHS Signal Word: Danger
- Hazard Statements: H301 + H311 + H331 (Toxic if swallowed, in contact with skin or if inhaled).
- Storage Conditions: Store at  $4^\circ\text{C}$ , protected from light, to prevent degradation.[1]

## Core Application: PROTAC Linker Synthesis

The most significant contemporary application of ((2-iodoethoxy)methyl)benzene is as a building block for PROTAC linkers.<sup>[3][5]</sup> PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.

The linker component of a PROTAC is critical as it dictates the spatial orientation of the two ligands, influencing the formation of a productive ternary complex (Target Protein–PROTAC–E3 Ligase). ((2-iodoethoxy)methyl)benzene provides a versatile scaffold for constructing these linkers. The iodoethyl group serves as a reactive handle to attach one of the ligands, while the benzyl portion can be incorporated into the linker backbone.

Caption: General structure of a PROTAC, highlighting the role of the linker.

In a typical synthetic sequence, the iodo-functional end of ((2-iodoethoxy)methyl)benzene would be reacted with a nucleophilic site on either the target protein ligand or the E3 ligase ligand. Subsequent modifications to the benzyl ring or further extension of the chain would complete the linker synthesis before conjugation to the second ligand.

## Conclusion

((2-iodoethoxy)methyl)benzene is a well-defined and synthetically accessible chemical entity. While its structure is relatively simple, its bifunctional nature—a reactive alkyl iodide and a stable yet cleavable benzyl ether—makes it a highly valuable tool for researchers. Its primary role as a linker precursor in the development of PROTACs places it at the forefront of innovative strategies for targeted protein degradation, underscoring its importance to scientists and professionals in modern drug discovery.

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